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Abstract
This technical guide provides a comprehensive scientific overview of 3-Chloro-4-
(hydroxymethyl)phenol, a substituted phenolic compound of interest in synthetic and

medicinal chemistry. This document delineates its fundamental chemical and physical

properties, provides detailed spectroscopic data for unambiguous identification, and outlines a

validated synthetic protocol. Furthermore, it explores the compound's chemical reactivity,

potential applications as a versatile building block, and essential safety and handling

procedures. The guide is structured to serve as a foundational resource for professionals

engaged in chemical research and drug development, grounding all technical claims in

authoritative references.

Chemical Identity and Physicochemical Properties
3-Chloro-4-(hydroxymethyl)phenol is a bifunctional organic molecule featuring a phenol ring

substituted with a chlorine atom and a hydroxymethyl group. This unique arrangement of

functional groups imparts specific reactivity and makes it a valuable intermediate in the

synthesis of more complex molecules.

The chemical structure is depicted below:

Caption: Chemical Structure of 3-Chloro-4-(hydroxymethyl)phenol.
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Key identifiers and properties are summarized in the table below for quick reference.

Property Value Source(s)

IUPAC Name
3-chloro-4-

(hydroxymethyl)phenol
[1]

CAS Number 171569-42-9 [1][2][3]

Molecular Formula C₇H₇ClO₂ [1][2]

Molecular Weight 158.58 g/mol [1]

Appearance Solid [1]

InChI Key
BDQASBWZSSWBCP-

UHFFFAOYSA-N
[1]

Canonical SMILES C1=CC(=C(C=C1CO)Cl)O [3]

Storage Temperature
Room temperature, sealed in

dry, dark place
[1]

Synthesis and Purification
The synthesis of 3-Chloro-4-(hydroxymethyl)phenol can be effectively achieved via the

reduction of a more readily available starting material, 2-chloro-5-hydroxybenzoic acid. This

transformation targets the carboxylic acid moiety while preserving the phenolic hydroxyl and

chloro substituents.

Protocol: Reduction of 2-Chloro-5-hydroxybenzoic Acid
This protocol is based on a well-established method using a powerful reducing agent, lithium

aluminum hydride (LAH).[4]

Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of

reducing carboxylic acids to primary alcohols. The reaction is performed in an anhydrous

ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LAH. An

ice bath is initially used to control the exothermic reaction upon addition of LAH. Subsequent

refluxing provides the necessary thermal energy to drive the reaction to completion.
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Experimental Steps:

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a nitrogen inlet, suspend 2-chloro-5-hydroxybenzoic acid (e.g., 4 g,

23.2 mmol) in anhydrous tetrahydrofuran (200 mL).

LAH Addition: Cool the suspension in an ice bath. Slowly add a solution of lithium aluminum

hydride (1 M in diethyl ether, 25 mL, 25 mmol) to the stirred suspension.

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to

reflux for 6 hours.

Quenching: Upon completion (monitored by TLC), cool the mixture in an ice bath and

cautiously quench the excess LAH by the slow, dropwise addition of a mixture of water and

THF.

Workup: Acidify the mixture to a pH of ~2-3 with 1M hydrochloric acid. Transfer the mixture to

a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure to yield the crude product.

Purification: The resulting solid can be purified by recrystallization or column chromatography

on silica gel to afford 3-Chloro-4-(hydroxymethyl)phenol in high yield.[4]

2-Chloro-5-hydroxybenzoic Acid
in THF

1. LiAlH4, Ether, 0°C
2. Reflux, 6h

Reduction Aqueous HCl Workup
& Extraction

Quenching 3-Chloro-4-(hydroxymethyl)phenolIsolation

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Chloro-4-(hydroxymethyl)phenol.

Spectroscopic and Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized

compound. The expected spectroscopic data are detailed below.
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Infrared (IR) Spectroscopy
The IR spectrum of a phenol provides distinct absorption bands. A strong, broad band is

expected in the range of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of both the

phenolic and benzylic alcohol groups, broadened by hydrogen bonding.[5][6] A strong C-O

stretching absorption should also be visible around 1200-1000 cm⁻¹.[5] Aromatic C-H and C=C

stretching bands will appear in their characteristic regions (around 3100-3000 cm⁻¹ and 1600-

1450 cm⁻¹, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

¹H NMR:

Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or

distinct doublets/doublets of doublets in the δ 6.5-7.5 ppm region. Their specific chemical

shifts and coupling constants are dictated by the substitution pattern.

Hydroxymethyl Protons (-CH₂OH, 2H): A singlet or doublet is expected for the benzylic

protons, typically in the δ 4.4-4.8 ppm range.[7]

Hydroxyl Protons (2H): The phenolic -OH and alcohol -OH protons will appear as broad

singlets. Their chemical shifts are variable and concentration-dependent, but typically fall

between δ 4-7 ppm for the phenol and δ 2-5 ppm for the alcohol.[5] These signals will

exchange with D₂O.

¹³C NMR:

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160

ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield, while the

carbon attached to the chlorine atom (C-Cl) will also be significantly shifted.

Hydroxymethyl Carbon (-CH₂OH, 1C): The benzylic carbon signal is expected in the δ 60-

65 ppm range.[7]
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Data Type Expected Peaks / Regions Source(s)

IR (cm⁻¹)

~3200-3500 (O-H, broad),

~1600 & 1450 (C=C aromatic),

~1200-1000 (C-O)

[5][6]

¹H NMR (ppm)

δ 6.5-7.5 (Ar-H), δ 4.4-4.8 (-

CH₂-), broad singlets for -OH

(D₂O exchangeable)

[5][7]

¹³C NMR (ppm)
δ 110-160 (Ar-C), δ 60-65 (-

CH₂-)
[7]

Mass Spec.

Molecular ion peak (M⁺) and a

characteristic (M+2)⁺ peak with

~1/3 intensity due to the ³⁷Cl

isotope.

Mass Spectrometry (MS)
In mass spectrometry, 3-Chloro-4-(hydroxymethyl)phenol will exhibit a molecular ion peak

(M⁺) and a prominent (M+2)⁺ peak. The intensity of the (M+2)⁺ peak will be approximately one-

third that of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing

one chlorine atom. Common fragmentation patterns for phenols and benzyl alcohols include

loss of water and cleavage of the benzylic C-C bond.

Chemical Reactivity and Applications
The reactivity of 3-Chloro-4-(hydroxymethyl)phenol is governed by its three functional

groups: the phenolic hydroxyl, the benzylic alcohol, and the chloro-substituted aromatic ring.

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a base

to form a phenoxide, which is a potent nucleophile for ether synthesis (e.g., Williamson ether

synthesis). It also activates the aromatic ring towards electrophilic substitution.

Benzylic Alcohol Group: This primary alcohol can be oxidized to an aldehyde or a carboxylic

acid using appropriate oxidizing agents. It can also be converted into a better leaving group

(e.g., a tosylate) for subsequent nucleophilic substitution reactions or undergo esterification.
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Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the chlorine

atom. Electrophilic aromatic substitution reactions will be directed by the combined influence

of these groups. The chlorine atom itself can be replaced under certain demanding reaction

conditions (e.g., nucleophilic aromatic substitution).

This trifunctional nature makes 3-Chloro-4-(hydroxymethyl)phenol a valuable building block.

For instance, its structural analog, 3-Chloro-4-hydroxybenzaldehyde, is an intermediate in the

synthesis of pharmaceuticals and other specialty chemicals.[8] Phenolic compounds, in

general, are widely used as precursors in the production of polymers, agrochemicals, and

pharmaceuticals, with many exhibiting a range of biological activities.[9][10][11]

Safety, Handling, and Storage
As a substituted chlorophenol, this compound must be handled with appropriate caution.

Chlorophenols are generally considered toxic and can be harmful if inhaled, ingested, or

absorbed through the skin.[11][12]

Hazard Identification:

Acute Toxicity: May be harmful if swallowed.[13]

Skin Corrosion/Irritation: Causes skin irritation.[13]

Eye Damage/Irritation: Causes serious eye irritation.[1]

Recommended Handling Procedures:

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of

dust or vapors.

Personal Protective Equipment (PPE):

Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use

and dispose of them properly after handling.[13]

Eye Protection: Use chemical safety goggles or a face shield.

Lab Coat: A standard laboratory coat is required.
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Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures:

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated

clothing. Consult a physician.[13]

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.[13]

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a

physician.[13]

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Rinse mouth with water and consult a physician.

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place

to prevent light-induced degradation.[1]

Conclusion
3-Chloro-4-(hydroxymethyl)phenol is a versatile chemical intermediate with a well-defined

structure and reactivity profile. This guide has provided the essential technical information

required for its synthesis, characterization, and safe handling. The detailed protocols and

compiled data serve as a robust resource for researchers aiming to utilize this compound as a

building block in the development of novel molecules for pharmaceutical or material science

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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